molecular formula C17H23BrN2O3 B11775173 Ethyl 2-(N-(4-bromophenyl)-2-(piperidin-1-yl)acetamido)acetate

Ethyl 2-(N-(4-bromophenyl)-2-(piperidin-1-yl)acetamido)acetate

Cat. No.: B11775173
M. Wt: 383.3 g/mol
InChI Key: AROMYYODDMPXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(N-(4-bromophenyl)-2-(piperidin-1-yl)acetamido)acetate is a synthetic organic compound that belongs to the class of amides. This compound features a bromophenyl group, a piperidine ring, and an ethyl ester group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(N-(4-bromophenyl)-2-(piperidin-1-yl)acetamido)acetate typically involves the following steps:

    Formation of the Amide Bond: The reaction between 4-bromoaniline and ethyl 2-bromoacetate in the presence of a base such as triethylamine to form the intermediate ethyl 2-(4-bromophenylamino)acetate.

    Introduction of the Piperidine Ring: The intermediate is then reacted with piperidine under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(N-(4-bromophenyl)-2-(piperidin-1-yl)acetamido)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(N-(4-bromophenyl)-2-(piperidin-1-yl)acetamido)acetate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and bromophenyl group are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(N-phenyl-2-(piperidin-1-yl)acetamido)acetate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    Ethyl 2-(N-(4-chlorophenyl)-2-(piperidin-1-yl)acetamido)acetate: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.

    Ethyl 2-(N-(4-fluorophenyl)-2-(piperidin-1-yl)acetamido)acetate: Contains a fluorine atom, potentially altering its pharmacokinetic properties.

Uniqueness

Ethyl 2-(N-(4-bromophenyl)-2-(piperidin-1-yl)acetamido)acetate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H23BrN2O3

Molecular Weight

383.3 g/mol

IUPAC Name

ethyl 2-(4-bromo-N-(2-piperidin-1-ylacetyl)anilino)acetate

InChI

InChI=1S/C17H23BrN2O3/c1-2-23-17(22)13-20(15-8-6-14(18)7-9-15)16(21)12-19-10-4-3-5-11-19/h6-9H,2-5,10-13H2,1H3

InChI Key

AROMYYODDMPXQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C1=CC=C(C=C1)Br)C(=O)CN2CCCCC2

Origin of Product

United States

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